NECTARYL

Description

The exact mass of the compound 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

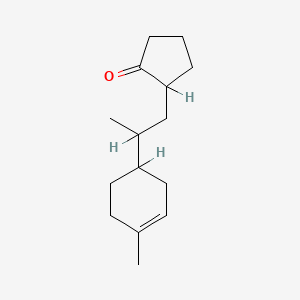

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-methylcyclohex-3-en-1-yl)propyl]cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11-6-8-13(9-7-11)12(2)10-14-4-3-5-15(14)16/h6,12-14H,3-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHGOYVXAHUDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)CC2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Record name | nectaryl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052646 | |

| Record name | 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

95962-14-4 | |

| Record name | Nectaryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95962-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(4-Methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095962144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-(4-METHYLCYCLOHEX-3-EN-1-YL)PROPYL)CYCLOPENTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1K3Z8A8HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma of Scent: A Technical Guide to the Olfactory Receptor Interaction of NECTARYL®

For Researchers, Scientists, and Drug Development Professionals

Abstract

NECTARYL®, a proprietary fragrance ingredient by Givaudan, imparts a characteristic fruity and nectar-like aroma. Understanding its mechanism of action at the most fundamental level – the interaction with olfactory receptors (ORs) – is crucial for advancing the fields of fragrance science, chemosensory research, and potentially, drug development where ORs are emerging as novel targets. This technical guide provides a comprehensive overview of the presumed signaling cascade initiated by this compound® upon binding to its cognate ORs. Due to the proprietary nature of specific research on this compound®, this document outlines the well-established, generalized mechanism of action for odorants and details the standard experimental protocols used to investigate such interactions. While specific quantitative data for this compound®'s interaction with olfactory receptors is not publicly available, this guide serves as a foundational framework for researchers seeking to elucidate the precise molecular interactions of this and other odorant molecules.

Introduction to this compound® and the Olfactory System

This compound®, chemically known as 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, is a synthetic fragrance molecule valued for its sweet, fruity, and peach-like scent profile.[1][2][3] The perception of its aroma begins with the binding of this compound® molecules to specific olfactory receptors located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.

The olfactory system is a sophisticated G-protein coupled receptor (GPCR) signaling system. Upon activation by an odorant, ORs initiate a rapid and sensitive signal transduction cascade that converts a chemical signal into an electrical signal, which is then processed by the brain to create the perception of smell.

Physicochemical Properties of this compound®

A summary of the key physicochemical properties of this compound® is presented in Table 1. These properties influence its volatility, transport to the olfactory epithelium, and potential interactions with the hydrophobic binding pockets of olfactory receptors.

| Property | Value | Reference(s) |

| Chemical Name | 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | [4][5][6] |

| CAS Number | 95962-14-4 | [3][6] |

| Molecular Formula | C₁₅H₂₄O | [2][4][6] |

| Molecular Weight | 220.35 g/mol | [2][6] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 288 °C | [2][4] |

| logP (o/w) | 5.3 | [2][4] |

| Vapor Pressure | 0.0001 hPa (at 20°C) | [4] |

| Solubility | Soluble in alcohol, insoluble in water | [7] |

The Canonical Olfactory Signaling Pathway

The interaction of an odorant like this compound® with an olfactory receptor is believed to trigger a well-characterized signaling cascade. This pathway is initiated in the cilia of OSNs and leads to their depolarization.

References

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. ScenTree - this compound® (CAS N° 95962-14-4) [scentree.co]

- 3. Perfumers Apprentice - this compound (Givaudan) [shop.perfumersapprentice.com]

- 4. This compound | Givaudan [givaudan.com]

- 5. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone - Wikipedia [en.wikipedia.org]

- 6. 2-(2-(4-Methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one | C15H24O | CID 175661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peach cyclopentanone, 95962-14-4 [thegoodscentscompany.com]

An In-depth Technical Guide to the Chemical Synthesis and Stereoisomers of NECTARYL®

For Researchers, Scientists, and Drug Development Professionals

Abstract

NECTARYL®, a widely utilized fragrance ingredient with the chemical name 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, is prized for its characteristic sweet, fruity aroma reminiscent of peaches and apricots. This technical guide provides a comprehensive overview of the chemical synthesis of this compound® and a detailed exploration of its stereoisomers. It includes a step-by-step synthesis protocol, in-depth analysis of the individual stereoisomers and their distinct olfactory properties, and a schematic of the relevant olfactory signaling pathway. All quantitative data is presented in clear, tabular formats for ease of comparison, and experimental workflows are visualized using DOT language diagrams.

Introduction

This compound® is a synthetic fragrance molecule that has found extensive application in the formulation of perfumes, personal care products, and household goods.[1][2] Its chemical structure contains three chiral centers, giving rise to four possible stereoisomers. The olfactory perception of these isomers varies significantly, with some contributing substantially to the desirable fragrance profile while others are considerably weaker.[3][4] This guide delves into the chemical synthesis of the this compound® isomeric mixture and the methods for separating and characterizing its individual stereoisomers, providing researchers and professionals in the field with a detailed technical resource.

Chemical Synthesis of this compound®

The industrial synthesis of this compound® typically involves a radical addition reaction between cyclopentanone and (+)-limonene.[5][6] This process yields a mixture of the four possible stereoisomers.

General Synthesis Reaction

The overall reaction is as follows:

Cyclopentanone + (+)-Limonene → 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone (this compound®)

This reaction is typically carried out in acetic acid under an oxygen atmosphere, with manganese(II) acetate and cobalt(II) acetate used as catalysts.[5][6]

Experimental Protocol: Radical Addition

Materials:

-

Cyclopentanone

-

(+)-Limonene

-

Acetic Acid

-

Manganese(II) acetate

-

Cobalt(II) acetate

-

Oxygen

Procedure: A detailed experimental protocol for this specific industrial synthesis is proprietary. However, based on the literature describing similar radical additions, a representative laboratory-scale procedure would involve:

-

Charging a reaction vessel with cyclopentanone, (+)-limonene, and acetic acid.

-

Adding catalytic amounts of manganese(II) acetate and cobalt(II) acetate.

-

Purging the reaction mixture with oxygen and maintaining a constant oxygen atmosphere.

-

Heating the mixture to a specified temperature for a set duration to allow the reaction to proceed to completion.

-

Upon completion, the reaction mixture is cooled, and the crude product is isolated.

-

Purification is typically achieved through distillation under reduced pressure to yield the isomeric mixture of this compound®.

Stereoisomers of this compound®

This compound® possesses three stereocenters, leading to the existence of four distinct stereoisomers. The olfactory properties of these isomers are not identical, with two isomers being primarily responsible for the characteristic peachy and apricot notes.[3][4]

Olfactory Properties of this compound® Stereoisomers

The odor characteristics and detection thresholds of the four stereoisomers of this compound® have been evaluated and are summarized in the table below.[3][4]

| Stereoisomer Configuration | Odor Description | Odor Detection Threshold (ng/L air) |

| (2R,2'S,1''R) | Powerful, very intense, sweet, and dry fruity-lactonic (peach and apricot) with a floral undertone. | 0.094 |

| (2R,2'R,1''R) | Powerful, very intense, sweet, and dry fruity-lactonic (peach and apricot) with a floral undertone. | 0.112 |

| (2S,2'R,1''R) | Weak and uncharacteristic fruity-lactonic with some resemblance to green apple. | 11.2 |

| (2S,2'S,1''R) | Weak and uncharacteristic fruity-lactonic with some resemblance to green apple. | 14.9 |

Synthesis and Separation of Stereoisomers

The separation of the four stereoisomers of this compound® is achieved through a chemoenzymatic process, as detailed by Brenna et al. (2008).[7] This process involves the reduction of the ketone mixture to the corresponding alcohols, followed by enzymatic kinetic resolution.

Step 1: Reduction of the this compound® Ketone Mixture

The mixture of this compound® stereoisomers is reduced to the corresponding secondary alcohols using a standard reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

Materials:

-

Isomeric mixture of this compound®

-

Methanol (or other suitable solvent)

-

Sodium borohydride (NaBH₄)

-

Water

-

Diethyl ether (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

The isomeric mixture of this compound® is dissolved in methanol.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction is allowed to proceed until completion (monitored by TLC or GC).

-

Water is carefully added to quench the excess NaBH₄.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the mixture of this compound® alcohol stereoisomers.

Step 2: Enzymatic Acetylation for Kinetic Resolution

The mixture of alcohol stereoisomers is then subjected to enzymatic acetylation, which selectively acetylates certain stereoisomers at different rates, allowing for their separation.[7]

Materials:

-

Mixture of this compound® alcohol stereoisomers

-

Immobilized Lipase (e.g., from Candida antarctica)

-

Vinyl acetate (or other acyl donor)

-

Organic solvent (e.g., hexane)

Procedure:

-

The mixture of alcohol stereoisomers is dissolved in an organic solvent.

-

Immobilized lipase and vinyl acetate are added to the solution.

-

The reaction is monitored by GC to follow the conversion.

-

The reaction is stopped at an appropriate conversion (e.g., ~50%) by filtering off the enzyme.

-

The resulting mixture contains unreacted alcohols and acetylated alcohols, which can be separated by column chromatography.

-

The separated acetates can be hydrolyzed back to the corresponding alcohols.

-

By repeating this process and using different lipases, all four alcohol stereoisomers can be isolated.

Step 3: Oxidation of Separated Alcohols

Each separated alcohol stereoisomer is then oxidized back to the corresponding ketone using a standard oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation to yield the individual, stereoisomerically pure this compound® ketones.

Signaling Pathway and Experimental Workflows

Olfactory Signaling Pathway

The perception of this compound®'s aroma is initiated by the binding of the molecule to olfactory receptors in the nasal epithelium. This triggers a G-protein coupled cascade, leading to the generation of a nerve impulse that is transmitted to the brain and interpreted as a specific scent.

Caption: Olfactory Signal Transduction Pathway for this compound®.

Experimental Workflow for this compound® Synthesis and Stereoisomer Separation

The following diagram illustrates the logical flow of the synthesis and separation process.

Caption: Workflow for this compound® Synthesis and Stereoisomer Separation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and stereoisomerism of the fragrance molecule this compound®. The radical addition of cyclopentanone to (+)-limonene yields a mixture of four stereoisomers, which can be separated via a chemoenzymatic process involving reduction, enzymatic kinetic resolution, and subsequent oxidation. The significant differences in the olfactory properties of the individual stereoisomers highlight the importance of stereochemistry in the field of fragrance chemistry. The provided experimental outlines and workflows offer a valuable resource for researchers and professionals engaged in the synthesis and analysis of chiral fragrance compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. The Nectaryls [leffingwell.com]

- 4. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis and olfactory evaluation of all stereoisomers of the fragrance this compound (R) [iris.cnr.it]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Unveiling the Olfactory Landscape of NECTARYL® Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the olfactory perception thresholds of the stereoisomers of NECTARYL®, a fragrance ingredient known for its fruity and lactonic aroma. A comprehensive understanding of how stereochemistry influences odor perception is critical for the development of novel fragrance compounds and for researchers investigating the mechanisms of olfaction. This document summarizes the quantitative olfactory threshold data for this compound® isomers, details the likely experimental methodologies employed for their determination, and presents a logical workflow for such sensory analysis.

Quantitative Olfactory Perception Thresholds

The olfactory perception thresholds of the four stereoisomers of this compound®, scientifically known as 2-(2-(4-methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one, exhibit significant variation, underscoring the profound impact of stereochemistry on odor detection. The odor thresholds, as reported by Brenna et al. (2008) and cited by Leffingwell, are summarized in the table below.[1][2]

| Isomer Configuration | Odor Description | Odor Threshold (ng/L of air) |

| (2R,2'S,1''R)-Nectaryl | Powerful, very intense, sweet and dry fruity-lactonic, peach, apricot, with a floral undertone. Contributes significantly to the commercial this compound odor. | 0.094 |

| (2R,2'R,1''R)-Nectaryl | Powerful, very intense, sweet and dry fruity-lactonic, peach, apricot, with a floral undertone. Contributes significantly to the commercial this compound odor. | 0.112 |

| (2S,2'R,1''R)-Nectaryl | Weak and uncharacteristic fruity-lactonic with some resemblance to green apple. Does not contribute significantly to the commercial this compound odor. | 11.2 |

| (2S,2'S,1''R)-Nectaryl | Weak and uncharacteristic fruity-lactonic with some resemblance to green apple. Does not contribute significantly to the commercial this compound odor. | 14.9 |

The data clearly indicates that the (2R)-configured isomers are substantially more potent odorants than their (2S) counterparts, with perception thresholds that are orders of magnitude lower. This highlights that the configuration at the stereocenter alpha to the carbonyl group is a primary determinant of the olfactory perception of this compound®.[1]

Experimental Protocols: Determination of Olfactory Thresholds

While the specific, detailed experimental protocol from the primary study by Brenna et al. is not publicly available, the determination of olfactory perception thresholds for fragrance ingredients is typically conducted using a technique called Gas Chromatography-Olfactometry (GC-O).[3][4][5][6] This method combines the separation of volatile compounds by gas chromatography with human sensory assessment of the effluent.

General Gas Chromatography-Olfactometry (GC-O) Protocol:

-

Sample Preparation: A solution of the purified this compound® isomer is prepared in a suitable volatile solvent. A series of dilutions are then created to present a range of concentrations to the assessors.

-

Gas Chromatographic Separation: A small volume of the sample is injected into a gas chromatograph. The GC is equipped with a capillary column appropriate for the separation of fragrance molecules. The oven temperature is programmed to increase over time, allowing for the separation of the target isomer from any impurities and the solvent.

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional chemical detector (such as a Flame Ionization Detector or a Mass Spectrometer) for chemical analysis and quantification. The other stream is directed to an olfactometry port.

-

Olfactometry Port and Sensory Analysis: The effluent directed to the olfactometry port is mixed with humidified air to prevent nasal dehydration of the assessor. A trained sensory panelist or a group of panelists then sniffs the effluent at the olfactometry port.

-

Threshold Determination: The panelists are presented with a series of ascending or descending concentrations of the isomer. The detection threshold is typically defined as the lowest concentration at which 50% of the panel can detect the odor.[3] Various methods can be employed, such as the ascending concentration series method or the constant stimulus method.

-

Data Analysis: The responses of the panelists are recorded and statistically analyzed to determine the mean olfactory detection threshold, often expressed in nanograms per liter of air (ng/L).

Logical Workflow for Olfactory Threshold Determination

The following diagram illustrates a typical workflow for the synthesis, purification, and olfactory evaluation of chiral fragrance molecules like the this compound® isomers.

Signaling Pathways

At present, detailed information regarding the specific olfactory receptors and downstream signaling pathways activated by the different this compound® isomers is not available in the public domain. Olfactory perception is initiated by the binding of odorant molecules to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a cascade of intracellular signaling, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain. The distinct olfactory perceptions of the this compound® isomers are a direct consequence of their differential binding affinities and activation patterns of the vast array of olfactory receptors. Further research, potentially involving techniques such as in-vitro receptor screening assays and computational modeling, is required to elucidate the precise molecular interactions between this compound® isomers and their cognate olfactory receptors.

Conclusion

The significant differences in the olfactory perception thresholds of this compound® stereoisomers provide a compelling example of the critical role of molecular geometry in olfaction. The (2R)-configured isomers are potent fruity-lactonic odorants, while the (2S)-isomers are considerably weaker. This knowledge is invaluable for the fragrance industry in the targeted synthesis of more impactful and efficient fragrance ingredients. For researchers, the this compound® isomers represent an excellent model system for investigating the fundamental principles of stereochemical recognition by the olfactory system. Future studies aimed at identifying the specific olfactory receptors that bind to these isomers will be instrumental in advancing our understanding of the molecular basis of odor perception.

References

- 1. Synthesis and olfactory evaluation of all stereoisomers of the fragrance this compound (R) [iris.cnr.it]

- 2. The Nectaryls [leffingwell.com]

- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 4. iladdie.wordpress.com [iladdie.wordpress.com]

- 5. Gas Chromatography Olfactometry | Encyclopedia MDPI [encyclopedia.pub]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of NECTARYL: A Technical Guide for Researchers

Introduction

The solubility of a compound is a critical physicochemical parameter for researchers, scientists, and drug development professionals, influencing formulation, delivery, and bioavailability. This technical guide provides an in-depth overview of the solubility of "NECTARYL," a name associated with two distinct fragrance compounds. Due to the potential for ambiguity, it is imperative to distinguish between these two substances, as their physicochemical properties, including solubility, differ. This guide addresses both entities, providing available solubility data and a comprehensive experimental protocol for determining solubility in various organic solvents.

The two compounds commonly referred to as this compound are:

-

This compound (Givaudan): A fragrance ingredient with the chemical name 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone. It is identified by the CAS number 95962-14-4 and has a molecular formula of C15H24O.[1][2][3][4][5]

-

This compound (Peach Lactone): Also known as γ-Decalactone, this compound is identified by the CAS number 104-67-6 and has a molecular formula of C10H18O2.[6][7]

This guide will present the available solubility data for both compounds in a structured format and provide a detailed methodology for researchers to determine solubility in other organic solvents of interest.

Quantitative Solubility Data

The publicly available quantitative solubility data for both "this compound" compounds is limited. The following tables summarize the known information. For many common organic solvents, quantitative data has not been found in the literature, highlighting a knowledge gap.

Table 1: Solubility of this compound (Givaudan) (CAS: 95962-14-4)

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | Insoluble | Not Specified |

| Ethanol | C₂H₅OH | 2459.02 g/L | Not Specified |

| Methanol | CH₃OH | 1464.54 g/L | Not Specified |

| Other Organic Solvents | - | Soluble | Not Specified |

Table 2: Solubility of this compound (Peach Lactone/γ-Decalactone) (CAS: 104-67-6)

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | Insoluble | Not Specified |

| Glycerol | C₃H₈O₃ | Insoluble | Not Specified |

| Alcohol | - | Soluble | Not Specified |

| Ether | - | Soluble | Not Specified |

| Propylene Glycol | C₃H₈O₂ | Soluble | Not Specified |

| Most Fixed Oils | - | Soluble | Not Specified |

Experimental Protocol: Determination of Organic Solvent Solubility via the Shake-Flask Method

For researchers needing to determine the solubility of either "this compound" compound in specific organic solvents, the shake-flask method is a reliable and widely accepted technique. The following protocol provides a detailed procedure.

Objective: To determine the equilibrium solubility of a "this compound" compound in a selected organic solvent at a specified temperature.

Materials and Apparatus:

-

"this compound" compound (either CAS 95962-14-4 or CAS 104-67-6)

-

Selected organic solvent(s) of analytical grade or higher

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a Gas Chromatography (GC) system.

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the "this compound" compound to a vial. An excess is visually confirmed by the presence of undissolved compound at the bottom of the vial.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle.

-

Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or GC. A calibration curve must be prepared using standard solutions of the "this compound" compound of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of the "this compound" compound in the organic solvent, expressed in units such as g/L or mg/mL, taking into account the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of "this compound" solubility in an organic solvent.

This technical guide has delineated the important distinction between the two compounds known as "this compound" and has presented the currently available solubility data. The significant lack of comprehensive quantitative solubility information in various organic solvents represents a clear area for future research. The provided detailed experimental protocol, based on the robust shake-flask method, offers a standardized approach for researchers to generate this valuable data. The accompanying workflow diagram provides a clear visual representation of the experimental process. By following this guide, researchers and professionals in the fields of chemistry and drug development can obtain reliable and reproducible solubility data for "this compound," facilitating its effective use in their respective applications.

References

Technical Guide: Thermogravimetric Analysis of Cyclopentanone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "peach cyclopentanone" is not a recognized chemical entity in scientific literature. Therefore, this guide provides a detailed thermogravimetric analysis (TGA) of Cyclopentanone , a structurally related and well-characterized compound, as a representative example. The data and protocols presented herein are synthesized from established principles of thermal analysis for volatile organic compounds.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is highly sensitive and provides critical insights into a material's thermal stability, composition, and decomposition kinetics.[2][3][4][5] Key parameters obtained from a TGA experiment include the onset temperature of decomposition, the temperature of maximum mass loss, and the percentage of volatile components or residue. The primary output of a TGA experiment is a thermogram, which plots mass change against temperature or time.[3]

Cyclopentanone (C₅H₈O) is a cyclic ketone, a colorless liquid with a petroleum-like odor. It is a volatile organic compound (VOC) with a boiling point of approximately 130-131°C.[6] Understanding its thermal behavior is crucial for applications in chemical synthesis, as a solvent, and in the development of potential biofuels.[7][8] TGA provides a quantitative measure of its volatility and decomposition profile under controlled heating.

Quantitative Data Summary

The thermal decomposition of Cyclopentanone is characterized by a primary mass loss event corresponding to its volatilization and subsequent decomposition at higher temperatures. Pyrolysis studies show that at elevated temperatures (above 800 K), Cyclopentanone decomposes into various products, with ethylene and carbon monoxide being the most abundant primary products.[7][9]

The following table summarizes the expected quantitative data from a TGA of Cyclopentanone under a standard nitrogen atmosphere.

| Parameter | Value | Description |

| Sample Type | Cyclopentanone (Liquid) | High-purity, analytical grade |

| Initial Mass | ~10 mg | Typical sample size for volatile liquids[5][10] |

| Atmosphere | Nitrogen (Inert) | Purge Rate: 60-70 mL/min[10] |

| Heating Rate | 10 °C/min | Standard rate for organic compounds[1] |

| Temperature Range | 35 °C to 200 °C | Range to capture complete volatilization |

| Onset of Mass Loss (T_onset) | ~110 °C | Temperature at which significant volatilization begins |

| Peak Mass Loss Rate (T_peak) | ~135 °C | Corresponds to the boiling point and maximum rate of evaporation |

| Final Temperature (T_final) | ~150 °C | Temperature at which the sample is fully volatilized |

| Total Mass Loss | >99.5% | Indicates complete volatilization with minimal residue |

| Residue at 200 °C | <0.5% | Expected for a pure, volatile compound |

Experimental Protocol

This section details the methodology for conducting a thermogravimetric analysis of Cyclopentanone.

3.1 Instrumentation and Materials

-

Thermogravimetric Analyzer: A commercially available TGA instrument equipped with a high-precision microbalance (sensitivity ≤ 10 µg) and a furnace capable of a controlled heating rate up to 1000°C.[3][10]

-

Sample Pans: Aluminum sample pans, suitable for volatile liquids.[10]

-

Purge Gas: High-purity nitrogen (99.99% or higher).[1]

-

Sample: Analytical grade Cyclopentanone.

-

Micropipette: For accurate dispensing of the liquid sample.

3.2 Instrument Calibration

-

Mass Calibration: Calibrate the TGA balance using certified reference weights (e.g., 10 mg) according to the manufacturer's instructions to ensure mass accuracy.[10]

-

Temperature Calibration: Perform a two-point temperature calibration using appropriate standards to ensure the accuracy of the furnace temperature sensor.[10]

3.3 Sample Preparation and Loading

-

Place an empty aluminum sample pan onto the TGA's balance mechanism and tare it to zero its weight.[5][11]

-

Remove the pan from the instrument. Using a micropipette, carefully dispense approximately 10 mg (±1 mg) of Cyclopentanone into the pan.[10]

-

To minimize premature evaporation, immediately place the loaded pan back onto the TGA sample holder and close the furnace enclosure.

-

Record the initial sample mass as soon as the reading stabilizes.[10]

3.4 TGA Method Parameters

-

Purge Gas: Set the nitrogen purge gas flow rate to 60-70 mL/min to maintain an inert atmosphere and sweep away evolved gases.[10]

-

Equilibration: Equilibrate the furnace at a starting temperature of 35°C.

-

Heating Program: Program the instrument to heat the sample from 35°C to 200°C at a constant heating rate of 10°C per minute.[1]

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

3.5 Data Analysis

-

Plot the sample mass (%) versus temperature (°C) to generate the TGA thermogram.

-

Determine the onset temperature (T_onset) of mass loss.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (T_peak).

-

Calculate the total percentage of mass loss to determine the volatile content.

Visualizations: Workflows and Principles

The following diagrams illustrate the experimental workflow and the core principles of thermogravimetric analysis.

Caption: Experimental workflow for the TGA of Cyclopentanone.

Caption: Core principle of Thermogravimetric Analysis (TGA).

References

- 1. The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results [redthermo.com]

- 2. TGA.pptx principle, instrumentation, theory | PPTX [slideshare.net]

- 3. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 4. The Principle and Application of Thermogravimetric (TG) Analysis [neware.net]

- 5. mse.washington.edu [mse.washington.edu]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdpr.ca.gov [cdpr.ca.gov]

- 11. epfl.ch [epfl.ch]

Methodological & Application

Application Notes & Protocols for the Analytical Determination of NECTARYL® in Cosmetic Formulations

Introduction

NECTARYL®, chemically known as 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone (CAS No. 95962-14-4), is a widely utilized fragrance ingredient in a variety of cosmetic products, prized for its characteristic fruity and peach-like aroma.[1][2][3] As a key component in fragrance compositions, its accurate identification and quantification are essential for quality control, regulatory compliance, and formulation stability studies. These application notes provide detailed protocols for the determination of this compound® in cosmetic matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique well-suited for volatile and semi-volatile fragrance compounds.[2][4][5]

Physicochemical Properties of this compound®

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Reference |

| Chemical Name | 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | [1][4] |

| CAS Number | 95962-14-4 | [2][3][6] |

| Molecular Formula | C15H24O | [1][6] |

| Molecular Weight | 220.35 g/mol | [6] |

| Appearance | Colorless Liquid | [1][3] |

| Boiling Point | 288 °C | [3] |

| Log P (o/w) | 5.3 | [1][3] |

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of this compound® due to its volatility and the technique's high sensitivity and specificity. The following protocol is a general guideline and may require optimization based on the specific cosmetic matrix and available instrumentation.

Principle

The cosmetic sample is first subjected to a sample preparation procedure to extract this compound® from the matrix. The extract is then injected into a gas chromatograph, where this compound® is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of this compound®.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of analytical techniques for fragrances contained in perfumes and cosmetics | Semantic Scholar [semanticscholar.org]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. filab.fr [filab.fr]

Application Note: Quantitative Analysis of NECTARYL® in Complex Matrices using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of NECTARYL®, a common fragrance ingredient, in various consumer products and complex matrices. This compound®, chemically known as 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]cyclopentanone, imparts a characteristic fruity and peach-like aroma. The methodology presented herein utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and sensitive analytical technique ideal for the analysis of volatile and semi-volatile organic compounds. This document provides a step-by-step experimental procedure, data presentation guidelines, and a visual workflow to aid researchers in achieving accurate and reproducible results.

Introduction

This compound® is the trade name for the synthetic fragrance compound 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]cyclopentanone.[1] Its chemical formula is C15H24O with a molecular weight of 220.35 g/mol .[2] It is widely used in perfumes, cosmetics, and other scented products to provide a sweet, fruity, and lactonic aroma reminiscent of peach and apricot. Given its prevalence, a reliable analytical method is crucial for quality control, regulatory compliance, and research into its properties and potential effects. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing such fragrance compounds due to its high resolving power and specificity.[3] This application note outlines a general yet detailed protocol that can be adapted for the quantitative analysis of this compound® in diverse sample types.

Experimental Protocol

This protocol provides a framework for the GC-MS analysis of this compound®. Instrument parameters and sample preparation may require optimization based on the specific matrix and analytical instrumentation.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.

-

For Liquid Samples (e.g., Perfumes, Eau de Toilette):

-

Accurately weigh approximately 1 g of the liquid sample into a volumetric flask.

-

Dilute the sample with a suitable solvent such as ethanol or methanol to bring the analyte concentration within the calibration range.

-

Add an appropriate internal standard (e.g., 1,4-dibromobenzene or a deuterated analog of a similar compound) at a known concentration.

-

Vortex the solution to ensure homogeneity.

-

Transfer an aliquot to a GC vial for analysis.

-

-

For Solid or Semi-Solid Samples (e.g., Creams, Lotions):

-

Accurately weigh approximately 1 g of the homogenized sample.

-

Perform a solvent extraction using a non-polar solvent like hexane or a more polar solvent like methanol, depending on the matrix. Sonication or heating can aid in extraction efficiency.

-

Centrifuge the sample to separate the solid matrix from the solvent extract.

-

Carefully transfer the supernatant to a clean tube.

-

A solid-phase extraction (SPE) clean-up step may be necessary to remove interfering matrix components.

-

Add the internal standard and dilute as necessary before injection.

-

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of fragrance compounds.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C - 280 °C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 to 50:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min |

| Oven Temperature Program | Initial temperature of 50-70°C, hold for 1-2 min, ramp at 5-10°C/min to 250-280°C, hold for 5-10 min |

| MS Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-450 |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards of this compound® in the chosen solvent, bracketing the expected sample concentration. The concentration range can be guided by typical levels of fragrance allergens, which are often in the mg/kg range.[4]

-

Internal Standard: Add a fixed concentration of the internal standard to all calibration standards and samples.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound® to the peak area of the internal standard against the concentration of this compound®.

-

Quantification: Determine the concentration of this compound® in the samples by applying the response factor from the calibration curve to the measured peak area ratios.

Data Presentation

Quantitative data for this compound® can be presented in a tabular format for clarity and ease of comparison. While comprehensive validated data for this compound® is not widely published, the table below presents known odor detection thresholds and typical regulatory limits for fragrance allergens, which can serve as a reference for expected concentration ranges.

| Parameter | Value | Reference |

| Odor Detection Threshold (Stereoisomer 1) | 0.094 ng/L | [1] |

| Odor Detection Threshold (Stereoisomer 2) | 0.112 ng/L | [1] |

| Odor Detection Threshold (Other Stereoisomers) | 11.2 - 14.9 ng/L | [1] |

| Typical Regulatory Labeling Threshold for Fragrance Allergens in Leave-on Cosmetics | 10 mg/kg (0.001%) | [5] |

| Typical Linearity Range for Fragrance Analysis | 0.5 - 50 mg/kg | [6] |

| Typical LOD for Fragrance Allergens | 1.2 - 15 mg/kg (matrix dependent) | [4] |

| Typical Recovery for Spiked Samples | 81.5% - 118% | [4] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound®.

Caption: GC-MS analysis workflow for this compound®.

References

- 1. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone - Wikipedia [en.wikipedia.org]

- 2. 2-(2-(4-Methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one | C15H24O | CID 175661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. [Determination of 27 fragrances in cosmetics and perfume raw materials by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. gcms.cz [gcms.cz]

Application Notes and Protocols for the HPLC Analysis of NECTARYL®

For Researchers, Scientists, and Drug Development Professionals

Introduction

NECTARYL®, a fragrance ingredient produced by Givaudan, imparts a natural and sophisticated fruity note reminiscent of peach and apricot.[1] Chemically known as 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone, its CAS number is 95962-14-4.[2][3] This compound is a viscous, colorless liquid with the chemical formula C15H24O and a molecular weight of 220.35 g/mol .[1][3][4][5][6] Due to its stability and substantivity, this compound® is a valuable component in fine fragrances and powder detergents.[2][7][8]

High-performance liquid chromatography (HPLC) is a crucial analytical technique for the identification, quantification, and purity assessment of this compound® in various matrices, including raw materials, formulated products, and environmental samples.[9] This document provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound®, along with illustrative data and experimental workflows.

Physicochemical Properties of this compound®

A summary of the key physicochemical properties of this compound® is presented in the table below. These parameters are essential for developing an appropriate HPLC method.

| Property | Value | Reference |

| Molecular Formula | C15H24O | [1][3][4][5] |

| Molecular Weight | 220.35 g/mol | [3][5][6] |

| CAS Number | 95962-14-4 | [3][5][7] |

| Appearance | Colourless Liquid | [1][5] |

| Log P | 5.3 | [1][5] |

| Boiling Point | 288 °C | [1][5] |

| Flash Point | > 93°C | [5] |

HPLC Method for the Analysis of this compound®

This section details a robust RP-HPLC method for the quantitative analysis of this compound®.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Standard: A certified reference standard of this compound®.

Chromatographic Conditions

The following table outlines the optimized chromatographic conditions for the analysis of this compound®.

| Parameter | Condition |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

Standard and Sample Preparation

Standard Solution:

-

Accurately weigh approximately 10 mg of this compound® reference standard.

-

Dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

-

Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Solution:

-

For a liquid sample (e.g., fragrance oil), accurately weigh an amount expected to contain approximately 1 mg of this compound®.

-

Dissolve the sample in 10 mL of acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered solution with the mobile phase to bring the concentration of this compound® within the calibration range.

Method Validation and Performance

The performance of the HPLC method should be validated according to standard guidelines. The following table presents typical validation parameters for the analysis of this compound®.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time | Approximately 5.2 minutes |

Experimental Workflow and Data Analysis

The overall workflow for the HPLC analysis of this compound® is depicted in the following diagram.

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound®.

Illustrative Signaling Pathway

While this compound® is a synthetic fragrance compound and not known to be involved in biological signaling pathways, for illustrative purposes, a hypothetical pathway demonstrating its potential interaction with an olfactory receptor is presented below. This diagram is a conceptual representation and not based on established biological data.

Caption: A conceptual diagram of a potential olfactory signaling cascade initiated by this compound®.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the quantitative analysis of this compound®. The protocol is straightforward to implement in a standard analytical laboratory and can be adapted for various sample matrices. Proper method validation is crucial to ensure the accuracy and precision of the results. The provided workflows and diagrams serve as valuable tools for researchers and scientists involved in the analysis of fragrance compounds.

References

- 1. This compound | Givaudan [givaudan.com]

- 2. Perfumers Apprentice - this compound (Givaudan) [shop.perfumersapprentice.com]

- 3. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone - Wikipedia [en.wikipedia.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. ScenTree - this compound® (CAS N° 95962-14-4) [scentree.co]

- 6. 2-(2-(4-Methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one | C15H24O | CID 175661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. olfactorian.com [olfactorian.com]

- 8. peach cyclopentanone, 95962-14-4 [thegoodscentscompany.com]

- 9. This compound | 95962-14-4 | Benchchem [benchchem.com]

Application Note: Stability Testing of "NECTARYL" in Aqueous Solutions

1. Introduction

The stability of an active pharmaceutical ingredient (API) in aqueous solutions is a critical parameter in drug development. It influences formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. This document outlines a comprehensive approach to evaluating the stability of a water-soluble compound, here referred to as "NECTARYL," in aqueous solutions. The protocols described herein are based on the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), which provides a framework for stability testing.[1][2] The objective is to identify degradation pathways and establish a stable formulation environment. This involves subjecting the compound to a series of stress conditions (forced degradation) and monitoring its stability over time under various storage conditions.[3][4]

2. Methodology Overview

The stability assessment of "this compound" is conducted in two main stages:

-

Forced Degradation (Stress Testing): This stage involves exposing an aqueous solution of "this compound" to harsh conditions, including acid, base, oxidation, heat, and light.[3][4] The goal is to rapidly identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[5][6][7][8][9] The target degradation is typically between 5-20% to ensure that relevant degradation products are formed without over-stressing the molecule.[3]

-

Long-Term and Accelerated Stability Studies: Following the development of a validated stability-indicating method, long-term and accelerated stability studies are performed on "this compound" solutions. These studies are conducted under various temperature and humidity conditions as specified by ICH guidelines to determine the shelf-life and recommended storage conditions.[1][10][11]

A high-performance liquid chromatography (HPLC) method with UV detection is the most common and recommended technique for separating and quantifying the API and its degradation products.[5][6][8]

3. Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies for "this compound" in Aqueous Solution

| Stress Condition | Duration | Temperature (°C) | % "this compound" Remaining | Number of Degradants | Observations |

| 0.1 M HCl | 24 hours | 60 | 85.2 | 2 | Major degradant at RRT 0.85 |

| 0.1 M NaOH | 8 hours | 40 | 78.5 | 3 | Rapid degradation observed |

| 3% H₂O₂ | 24 hours | 25 | 92.1 | 1 | Single oxidative degradant |

| Heat | 48 hours | 80 | 95.8 | 1 | Minor thermal degradant |

| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | 99.5 | 0 | No significant degradation |

Table 2: Long-Term Stability Data for "this compound" Aqueous Solution (25°C/60% RH)

| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Total Degradants (%) |

| 0 | Clear, colorless solution | 6.5 | 100.0 | <0.1 |

| 3 | Clear, colorless solution | 6.5 | 99.8 | 0.2 |

| 6 | Clear, colorless solution | 6.4 | 99.5 | 0.5 |

| 9 | Clear, colorless solution | 6.4 | 99.2 | 0.8 |

| 12 | Clear, colorless solution | 6.3 | 98.9 | 1.1 |

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solutions

Objective: To prepare a standardized aqueous stock solution of "this compound" for use in all stability studies.

Materials:

-

"this compound" API

-

Purified water (HPLC grade)

-

Appropriate buffer salts (e.g., phosphate, citrate)

-

Calibrated analytical balance

-

Volumetric flasks

-

pH meter

Procedure:

-

Accurately weigh the required amount of "this compound" API.

-

Dissolve the API in a suitable volume of purified water or a pre-determined buffer solution in a volumetric flask.

-

Ensure complete dissolution, using sonication if necessary.

-

Adjust the pH to the desired level using dilute acid or base, if required.

-

Bring the solution to the final volume with the solvent and mix thoroughly.

-

Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

The initial concentration of this stock solution should be accurately determined using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Forced Degradation Studies

Objective: To investigate the degradation pathways of "this compound" under various stress conditions.

Procedure: For each condition, a separate sample of the "this compound" stock solution is used. A control sample, protected from stress, is stored at 5°C.

-

Acid Hydrolysis:

-

Mix equal volumes of the "this compound" stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the "this compound" stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

-

Incubate the solution at 40°C.

-

Withdraw aliquots at predetermined time points (e.g., 1, 4, 8 hours).

-

Neutralize the aliquots with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the "this compound" stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature (25°C), protected from light.

-

Withdraw aliquots at predetermined time points (e.g., 8, 24 hours).

-

-

Thermal Degradation:

-

Place the "this compound" stock solution in a temperature-controlled oven at 80°C.

-

Withdraw aliquots at predetermined time points (e.g., 24, 48 hours).

-

-

Photostability:

-

Expose the "this compound" stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

-

Protocol 3: HPLC-UV Method for Stability Assessment

Objective: To provide a stability-indicating HPLC method for the quantification of "this compound" and its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or λmax of "this compound")

-

Injection Volume: 10 µL

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the prepared samples (from forced degradation and long-term studies).

-

Record the chromatograms and integrate the peaks.

-

The specificity of the method is demonstrated by the separation of the "this compound" peak from all degradation product peaks.

-

Calculate the percentage of "this compound" remaining and the percentage of each degradation product.

Protocol 4: Long-Term Stability Study

Objective: To evaluate the stability of the "this compound" aqueous solution under ICH-recommended storage conditions.

Procedure:

-

Prepare a sufficient quantity of the "this compound" aqueous solution and package it in the proposed container-closure system.

-

Place the samples in stability chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[12][13]

-

For each sample, perform the following tests:

-

Visual inspection (appearance, color)

-

pH measurement

-

HPLC analysis for assay and degradation products

-

-

Record and tabulate all data for analysis.

Visualizations

Caption: Workflow for aqueous stability testing of "this compound".

Caption: Hypothetical signaling pathway modulated by "this compound".

Caption: Decision tree for stability study progression.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. ijpsr.com [ijpsr.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. asean.org [asean.org]

NECTARYL: Protocols for Assessing Aquatic Toxicity

Application Note AN-ECOTOX-024

Introduction

NECTARYL, with the chemical name 2-(p-Menth-1-ene-10-yl)cyclopentanone (CAS No. 95962-14-4), is a fragrance ingredient known for its fruity and peach-like aroma. As with many chemicals intended for widespread use in consumer products, a thorough assessment of its environmental impact is crucial. Safety Data Sheets (SDS) for this compound consistently indicate that the substance is classified as "H400: Very toxic to aquatic life" and "H410: Very toxic to aquatic life with long lasting effects"[1][2]. This classification necessitates robust ecotoxicological testing to quantify its potential hazard to aquatic organisms.

This document provides detailed protocols for assessing the aquatic toxicity of this compound, adhering to internationally recognized guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed for use by researchers, scientists, and drug development professionals to ensure data quality and regulatory compliance. The methodologies described are based on the standard OECD guidelines for testing the effects of chemicals on aquatic organisms, including algae, invertebrates, and fish.

Aquatic Toxicity Testing Framework

The assessment of this compound's aquatic toxicity is typically conducted using a tiered approach, starting with acute toxicity tests on representatives of three trophic levels:

-

Algae (Primary Producers): To assess the effect on growth.

-

Aquatic Invertebrates (Primary Consumers): To assess acute immobilization.

-

Fish (Secondary Consumers): To assess acute lethal toxicity.

These tests are performed in accordance with Good Laboratory Practice (GLP) standards to ensure the quality, integrity, and reliability of the data.

Quantitative Data Summary

Due to the proprietary nature of specific test data for this compound, the following tables present illustrative data based on the expected toxicity profile of a substance classified as H400/H410. These tables serve as a template for presenting experimental results.

Table 1: Algal Growth Inhibition Test Data (OECD 201)

| Endpoint | Value (mg/L) | Exposure Duration | Test Organism |

| ErC50 (Growth Rate) | [Illustrative value: 0.5] | 72 hours | Pseudokirchneriella subcapitata |

| EbC50 (Biomass) | [Illustrative value: 0.3] | 72 hours | Pseudokirchneriella subcapitata |

| NOEC (Growth Rate) | [Illustrative value: 0.1] | 72 hours | Pseudokirchneriella subcapitata |

Table 2: Acute Immobilisation Test Data (OECD 202)

| Endpoint | Value (mg/L) | Exposure Duration | Test Organism |

| EC50 | [Illustrative value: 1.2] | 48 hours | Daphnia magna |

| NOEC | [Illustrative value: 0.4] | 48 hours | Daphnia magna |

Table 3: Fish Acute Toxicity Test Data (OECD 203)

| Endpoint | Value (mg/L) | Exposure Duration | Test Organism |

| LC50 | [Illustrative value: 2.5] | 96 hours | Danio rerio (Zebrafish) |

| NOEC | [Illustrative value: 0.8] | 96 hours | Danio rerio (Zebrafish) |

Experimental Protocols

Protocol 1: Alga, Growth Inhibition Test (based on OECD Guideline 201)

1.1. Principle

This test determines the effect of this compound on the growth of a freshwater green algal species, typically Pseudokirchneriella subcapitata.[3][4] Exponentially growing algae are exposed to various concentrations of the test substance in a nutrient-rich medium over a period of 72 hours.[3][4] The inhibition of growth is evaluated by measuring the algal biomass at specific time points and comparing it to control cultures.

1.2. Materials and Methods

-

Test Organism: Pseudokirchneriella subcapitata (or other suitable green algae).

-

Test Substance: this compound.

-

Culture Medium: OECD standard algal medium.

-

Apparatus: Sterile glass Erlenmeyer flasks, incubator with controlled temperature (21-24°C) and continuous, uniform illumination, spectrophotometer or particle counter.

1.3. Procedure

-

Preparation of Test Solutions: A geometric series of at least five concentrations of this compound is prepared by dissolving the substance in the culture medium. A solvent carrier may be used for poorly soluble substances, in which case a solvent control must also be included.

-

Inoculation: An inoculum of exponentially growing algae is introduced into the test flasks to achieve a low initial cell density.

-

Incubation: The flasks are incubated for 72 hours under controlled conditions of temperature and light.

-

Measurements: Algal biomass is measured at least daily, and preferably at 24, 48, and 72 hours, using a spectrophotometer (measuring optical density) or a particle counter (measuring cell concentration).

-

Observations: The pH of the solutions is measured at the beginning and end of the test. Microscopic observation is used to verify the health of the algal cultures.

1.4. Data Analysis

The average specific growth rate and the yield (biomass at the end of the test) are calculated for each concentration. The concentration that causes a 50% reduction in growth rate (ErC50) and yield (EbC50) compared to the control is determined using regression analysis. The No Observed Effect Concentration (NOEC) is the highest concentration at which no statistically significant inhibition of growth is observed.

Protocol 2: Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

2.1. Principle

This test assesses the acute toxicity of this compound to a species of freshwater cladoceran, typically Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[1][5] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[6]

2.2. Materials and Methods

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Substance: this compound.

-

Test Water: Reconstituted or natural water with a pH of 6-9.

-

Apparatus: Glass test vessels (e.g., beakers), incubator with controlled temperature (20 ± 2°C) and a 16-hour light/8-hour dark photoperiod.

2.3. Procedure

-

Preparation of Test Solutions: A geometric series of at least five concentrations of this compound is prepared in the test water. A control group (without the test substance) is also prepared.

-

Exposure: At least 20 daphnids, divided into four replicates of five, are introduced into each test concentration and the control.

-

Incubation: The test vessels are incubated for 48 hours under the specified conditions. The daphnids are not fed during the test.

-

Observations: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours.

2.4. Data Analysis

The percentage of immobilized daphnids at each concentration is calculated at 24 and 48 hours. The EC50 (the median effective concentration that immobilizes 50% of the daphnids) at 48 hours is determined using probit analysis or another suitable statistical method. The NOEC is the highest concentration at which no statistically significant immobilization is observed.

Protocol 3: Fish, Acute Toxicity Test (based on OECD Guideline 203)

3.1. Principle

This test determines the acute lethal toxicity of this compound to a freshwater fish species, such as the Zebrafish (Danio rerio).[7] Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for a period of 96 hours.[7] The endpoint is mortality.

3.2. Materials and Methods

-

Test Organism: Danio rerio (Zebrafish) or another recommended species.

-

Test Substance: this compound.

-

Test Water: Dechlorinated tap water or reconstituted water of known quality.

-

Apparatus: Glass aquaria, aeration system (if necessary), equipment for maintaining a constant temperature (e.g., 23 ± 2°C for Zebrafish) and a 16-hour light/8-hour dark photoperiod.

3.3. Procedure

-

Acclimatization: Fish are acclimated to the test conditions for at least 12 days.

-

Preparation of Test Solutions: A geometric series of at least five concentrations of this compound is prepared. A control group is also maintained.

-

Exposure: A minimum of seven fish are introduced into each test and control aquarium.

-

Incubation: The test is run for 96 hours. In a semi-static test, the test solutions are renewed every 24 hours.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are also noted.

3.4. Data Analysis

The cumulative mortality at each concentration is recorded for each observation time. The LC50 (the median lethal concentration that kills 50% of the fish) and its 95% confidence limits are calculated for the 96-hour exposure period using appropriate statistical methods (e.g., probit analysis). The NOEC is the highest concentration at which no mortality or significant sublethal effects are observed.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. eurofins.com.au [eurofins.com.au]

- 4. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]

- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 6. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 7. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

Application Note: Analysis of NECTARYL® Degradation Pathways

Audience: Researchers, scientists, and professionals in the fragrance, cosmetic, and chemical industries.

Introduction: